An In-depth Technical Guide to 2-(Piperazin-1-yl)acetic acid hydrate (CAS: 37478-58-3)
An In-depth Technical Guide to 2-(Piperazin-1-yl)acetic acid hydrate (CAS: 37478-58-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Piperazin-1-yl)acetic acid hydrate (CAS number 37478-58-3), a heterocyclic compound of interest in pharmaceutical synthesis and drug development. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential biological activities, with a focus on its role as a scaffold for antimicrobial and antifungal agents. While specific biological data for this exact compound is limited in publicly available literature, this guide extrapolates from the well-documented activities of structurally related piperazine derivatives to provide a basis for future research and application. The guide also includes analytical methods for its characterization and visual representations of the synthetic and experimental workflows.
Introduction
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers a versatile scaffold for the development of therapeutic agents across various disease areas. 2-(Piperazin-1-yl)acetic acid hydrate is a key building block in this class, featuring a reactive carboxylic acid moiety that allows for further chemical modifications. Its utility primarily lies in its role as a pharmaceutical intermediate for the synthesis of more complex molecules with diverse biological functions.[1] The piperazine moiety is known to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(Piperazin-1-yl)acetic acid hydrate is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic pathways.
| Property | Value | Reference(s) |
| CAS Number | 37478-58-3 | [2] |
| Molecular Formula | C₆H₁₂N₂O₂·H₂O | [2] |
| Molecular Weight | 162.19 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C | |
| Boiling Point | 292.6 °C (predicted) | |
| Density | 1.146 g/cm³ (predicted) | |
| Solubility | Soluble in water. |
Synthesis of 2-(Piperazin-1-yl)acetic acid hydrate
The synthesis of 2-(Piperazin-1-yl)acetic acid hydrate is typically achieved through the N-alkylation of piperazine with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. Below is a detailed experimental protocol for its preparation from piperazine and chloroacetic acid.
Experimental Protocol: Synthesis via N-alkylation
Materials:
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Piperazine
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Chloroacetic acid
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Sodium carbonate
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Ethanol
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Water
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Hydrochloric acid (for pH adjustment)
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Diethyl ether (for washing)
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in ethanol.
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Addition of Base: To this solution, add sodium carbonate (2 equivalents) to act as a base and neutralize the hydrochloric acid formed during the reaction.
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Addition of Alkylating Agent: Slowly add a solution of chloroacetic acid (1 equivalent) in ethanol to the piperazine solution at room temperature with vigorous stirring.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the crude product in a minimal amount of hot water and adjust the pH to ~7 with hydrochloric acid. Upon cooling, 2-(Piperazin-1-yl)acetic acid will crystallize.
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Isolation and Drying: Collect the crystals by filtration, wash with cold water and then with diethyl ether. Dry the product under vacuum to obtain 2-(Piperazin-1-yl)acetic acid hydrate as a white solid.
Analytical Characterization
The synthesized 2-(Piperazin-1-yl)acetic acid hydrate should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the piperazine ring protons and the methylene protons of the acetic acid group. The integration of these peaks should be consistent with the structure. |
| ¹³C NMR | Signals for the carbon atoms of the piperazine ring and the carbonyl and methylene carbons of the acetic acid moiety. |
| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching, C=O stretching (of the carboxylic acid), and O-H stretching (from the hydrate and carboxylic acid). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the anhydrous compound. |
Biological Activities and Potential Applications
While specific biological activity data for 2-(Piperazin-1-yl)acetic acid hydrate is not extensively reported, the broader class of piperazine derivatives is well-documented for a range of pharmacological effects, most notably antimicrobial and antifungal activities.[3][4][5][6] The presence of the piperazine ring is often associated with the ability to interact with various biological targets. The acetic acid side chain provides a handle for further derivatization to enhance potency and selectivity.
Antimicrobial and Antifungal Potential
Numerous studies have demonstrated that derivatives of piperazine exhibit significant activity against a spectrum of bacteria and fungi.[7][8][9][10] The mechanism of action can vary but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. It is plausible that 2-(Piperazin-1-yl)acetic acid hydrate itself may possess some intrinsic antimicrobial activity or serve as a crucial precursor for more potent agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a general method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
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2-(Piperazin-1-yl)acetic acid hydrate
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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Spectrophotometer
Procedure:
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Preparation of Inoculum: Grow the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Preparation of Compound Dilutions: Prepare a stock solution of 2-(Piperazin-1-yl)acetic acid hydrate in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.
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Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Role in Drug Development
2-(Piperazin-1-yl)acetic acid hydrate is a valuable starting material in drug discovery and development. The carboxylic acid functionality can be readily converted to amides, esters, and other functional groups, allowing for the creation of libraries of compounds for screening. The piperazine ring can be further functionalized at the N4 position to modulate the physicochemical and pharmacological properties of the final compounds.
Conclusion
2-(Piperazin-1-yl)acetic acid hydrate is a versatile and important building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it a valuable tool for the development of new therapeutic agents. While its own biological profile is not extensively characterized, the well-established antimicrobial and antifungal activities of its derivatives highlight the potential of this scaffold in the search for novel anti-infective drugs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. apjhs.com [apjhs.com]
- 7. Piperazine: Its role in the discovery of pesticides [html.rhhz.net]
- 8. impressions.manipal.edu [impressions.manipal.edu]
- 9. mdpi.com [mdpi.com]
- 10. ijcmas.com [ijcmas.com]
